molecular formula C15H26Cl3NSi B14256235 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole CAS No. 473937-60-9

1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole

Cat. No.: B14256235
CAS No.: 473937-60-9
M. Wt: 354.8 g/mol
InChI Key: PXGHHPHOZWVNAV-UHFFFAOYSA-N
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Description

1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to an undecyl chain, which is further connected to a pyrrole ring. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic moieties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole typically involves a multi-step process. One common method includes the hydrosilylation of 10-undecen-1-yl-2-bromo-2-methylpropionate with trichlorosilane in the presence of Karstedt’s catalyst. The reaction is carried out under an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.

    Reduction: The trichlorosilyl group can be reduced to form silane derivatives.

    Substitution: The trichlorosilyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole involves its ability to form strong covalent bonds with various substrates. The trichlorosilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification applications, where the compound imparts desired chemical and physical properties to the substrate.

Comparison with Similar Compounds

  • 11-(Trichlorosilyl)undecyl-2-bromo-2-methylpropanoate
  • 11-(Trichlorosilyl)undecyl-2-hydroxy-2-methylpropanoate

Comparison: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts additional reactivity and functionality compared to similar compounds. The pyrrole ring can participate in various chemical reactions, making this compound more versatile for specific applications.

Properties

CAS No.

473937-60-9

Molecular Formula

C15H26Cl3NSi

Molecular Weight

354.8 g/mol

IUPAC Name

trichloro(11-pyrrol-1-ylundecyl)silane

InChI

InChI=1S/C15H26Cl3NSi/c16-20(17,18)15-11-7-5-3-1-2-4-6-8-12-19-13-9-10-14-19/h9-10,13-14H,1-8,11-12,15H2

InChI Key

PXGHHPHOZWVNAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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